3-Hydroxy-N,N-dimethylpropanamide (CAS: 29164-29-2) is a bifunctional organic compound featuring both a hydroxyl group and a tertiary amide. This structure provides high polarity and water solubility (>500 g/L). While it has applications as a specialized polar solvent, its primary value in procurement and process chemistry is as a thermally-labile precursor, or 'masked monomer,' for N,N-dimethylacrylamide (DMAA). This allows for the controlled, in-situ generation of highly reactive DMAA monomer, a key component in the synthesis of hydrogels, adhesives, and various functional copolymers.
Direct substitution of 3-Hydroxy-N,N-dimethylpropanamide with its close analogs is often unfeasible in process-critical applications. Replacing it with the target monomer, N,N-dimethylacrylamide (DMAA), introduces a highly reactive, low-flash-point liquid (70°C) that can polymerize prematurely or uncontrollably, complicating handling and process safety. Using a standard polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is not a viable alternative, as DMAc lacks the hydroxyl functionality and cannot undergo the key thermal elimination reaction to generate a reactive monomer in situ. Finally, substituting with the primary amide analog, 3-hydroxypropanamide, would drastically alter solubility profiles and eliminate the specific steric and electronic effects of the N,N-dimethyl groups which are crucial for subsequent polymerization kinetics.
3-Hydroxy-N,N-dimethylpropanamide is designed for controlled thermal elimination to produce N,N-dimethylacrylamide (DMAA) and water. This process allows for the gradual, in-situ release of the highly reactive DMAA monomer, a significant advantage in controlled polymerization processes where high initial monomer concentrations can lead to poor control over molecular weight and dispersity. While specific industrial process temperatures vary, the base-catalyzed elimination of related 3-hydroxyisoindolin-1-ones demonstrates the feasibility of this E1cb elimination mechanism under controlled conditions, a process not possible with DMAA itself or other non-hydroxy functionalized amides.
| Evidence Dimension | Monomer Generation Method |
| Target Compound Data | In-situ generation via thermal elimination |
| Comparator Or Baseline | N,N-dimethylacrylamide (DMAA): Direct addition of highly reactive monomer |
| Quantified Difference | Qualitative: Enables controlled monomer feed vs. bulk initial concentration |
| Conditions | Base-catalyzed or thermal polymerization synthesis |
This enables safer handling and superior control over polymerization kinetics and final polymer architecture compared to using the highly reactive DMAA monomer directly.
From a procurement and process safety perspective, 3-Hydroxy-N,N-dimethylpropanamide offers significant handling advantages over its elimination product, DMAA. The target compound is a solid or high-boiling liquid with a boiling point of approximately 225.5°C and a high flash point, reducing risks associated with volatility and flammability. In contrast, DMAA is a volatile liquid with a much lower boiling point of 81°C (at 28 hPa) and a closed-cup flash point of 70°C, requiring more stringent handling protocols.
| Evidence Dimension | Boiling Point (at/near atmospheric pressure) |
| Target Compound Data | 225.5 °C (at 760 mmHg) |
| Comparator Or Baseline | N,N-dimethylacrylamide (DMAA): ~165 °C (estimated at 760 mmHg, from 81°C at 28hPa) |
| Quantified Difference | ~60 °C higher boiling point |
| Conditions | Standard pressure |
The higher boiling point and lower volatility significantly simplify storage, handling, and formulation, making it a safer and more process-friendly alternative to DMAA for in-situ applications.
The presence of a terminal hydroxyl group gives 3-Hydroxy-N,N-dimethylpropanamide excellent water solubility (>500,000 mg/L), a key differentiator from many standard aprotic amide solvents. While tertiary amides like DMAc are water-miscible, they can only act as hydrogen bond acceptors. The subject compound's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, enhancing its utility in complex aqueous formulations and as a cosolvent for systems requiring specific hydrophilic-lipophilic balance and hydrogen bonding capabilities not offered by amides lacking this functionality.
| Evidence Dimension | Water Solubility |
| Target Compound Data | >500,000 mg/L |
| Comparator Or Baseline | General Tertiary Amides: Typically lower water solubility than comparable primary/secondary amides or alcohols due to inability to donate hydrogen bonds. |
| Quantified Difference | Significantly higher solubility due to dual hydrogen-bond donor/acceptor capability |
| Conditions | Aqueous solution |
This dual functionality makes it a superior choice for formulating water-based systems where strong, specific hydrogen bonding is required to solubilize other components or control viscosity.
This compound is the right choice for polymerization reactions requiring a slow, controlled feed of N,N-dimethylacrylamide (DMAA). Its thermal decomposition allows for in-situ monomer generation, preventing the high instantaneous monomer concentrations that can compromise control over molecular weight distribution and block copolymer fidelity in RAFT and other controlled polymerization techniques.
In processes where polymerization is initiated or conducted at elevated temperatures, this compound serves as a stable, high-boiling liquid precursor. This avoids the handling and safety issues of working with volatile, low-flash-point DMAA monomer in heated reactor systems, simplifying process design and improving operational safety.
Ideal for use as a reactive or non-reactive component in advanced aqueous formulations. Its ability to act as both a hydrogen bond donor and acceptor, combined with its high water solubility, makes it an effective solubilizer or stabilizer in systems where standard aprotic solvents like DMF or DMAc would be inadequate.
Irritant